4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide
Description
4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide is a heterocyclic azo compound featuring a pyrazole core substituted with a carboxamide group, a phenyl ring, and an azo-linked 4-chloro-2-nitrophenyl moiety. Azo compounds are widely recognized for their chromophoric properties, making them valuable in dye applications. The nitro and chloro groups enhance electronic conjugation, while the carboxamide group may contribute to hydrogen bonding, influencing solubility and crystallinity .
Properties
CAS No. |
94199-54-9 |
|---|---|
Molecular Formula |
C16H11ClN6O4 |
Molecular Weight |
386.75 g/mol |
IUPAC Name |
4-[(4-chloro-2-nitrophenyl)diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H11ClN6O4/c17-9-6-7-11(12(8-9)23(26)27)19-20-14-13(15(18)24)21-22(16(14)25)10-4-2-1-3-5-10/h1-8,14H,(H2,18,24) |
InChI Key |
NIGCSZDGWBXICR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=N2)C(=O)N)N=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common method starts with the diazotization of 4-chloro-2-nitroaniline, followed by coupling with 4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The azo bond can be cleaved to form the corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for azo bond cleavage and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo bond yields the corresponding amines, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Development
The compound serves as an important intermediate in the synthesis of several pharmacologically active agents. For instance, it has been utilized in the development of fungicides like pyraclostrobin, which is effective against a wide range of fungal pathogens. The synthesis pathway typically involves the formation of pyrazole derivatives that exhibit antifungal properties .
Dye and Pigment Production
Due to its azo structure, this compound is also explored for use as a dye or pigment in various applications. The vibrant colors produced by azo compounds make them suitable for textiles, plastics, and cosmetics. Regulatory bodies such as the European Chemicals Agency have established guidelines for the use of such compounds in consumer products .
Research has indicated that derivatives of this compound may exhibit biological activity beyond fungicidal properties. Studies have identified related pyrazole compounds as potential agonists for specific receptors, indicating their role in drug discovery . This opens pathways for further exploration into their therapeutic potential.
Case Studies
Mechanism of Action
The mechanism of action of 4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with biological molecules. The compound can bind to proteins and nucleic acids, altering their structure and function. This binding is facilitated by the azo group, which can form stable complexes with various biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous azo-pyrazole derivatives, focusing on structural features, applications, and physicochemical properties.
Substituent Variations in Azo-Pyrazole Derivatives
Key Observations :
- Target vs. Cl 11710 : Both contain a chloro-nitrophenyl azo group and carboxamide. Cl 11710’s 2-chlorophenyl substituent may reduce solubility compared to the target compound’s phenyl group. Cl 11710 is explicitly used in cosmetics, suggesting regulatory approval for safety .
- Target vs. The butyramide chain in the latter may increase lipophilicity .
- Target vs. Naphthalene-Based Dye : The naphthalene core in the bis-azo compound extends conjugation, likely shifting absorbance to longer wavelengths (bathochromic effect). Hydroxyl groups improve water solubility but may reduce photostability .
Hydrogen Bonding and Crystallinity
Research Findings and Data Gaps
- Stability : Nitro groups in azo compounds (e.g., Cl 11710) are prone to photodegradation; the target compound’s stability under UV exposure remains unstudied .
Biological Activity
The compound 4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide is a member of the pyrazole family, which has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 368.75 g/mol. Its structure features an azo linkage and a pyrazole ring, which are critical for its biological activity.
1. Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives showed that compounds similar to 4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide displayed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| 4a | 0.22 μg/mL | Staphylococcus aureus |
| 5a | 0.25 μg/mL | Escherichia coli |
These findings suggest that modifications in the pyrazole structure can enhance antimicrobial potency, making it a promising candidate for further development in therapeutic applications .
2. Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied. In vitro assays indicated that compounds with similar structures to 4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide can induce apoptosis in cancer cell lines. For instance, a derivative exhibited an IC50 value of 25.72 ± 3.95 μM against MCF7 breast cancer cells, indicating significant cytotoxic effects.
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Drug 1 | 25.72 ± 3.95 | MCF7 |
| Drug 2 | 45.2 ± 13.0 | U87 glioblastoma |
Flow cytometry analyses confirmed that these compounds promote apoptosis through intrinsic pathways, highlighting their potential as anticancer agents .
3. Anti-inflammatory Activity
Pyrazole derivatives have also been reported to exhibit anti-inflammatory effects. In animal models, compounds structurally related to 4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide demonstrated a reduction in inflammatory markers and improved clinical scores in models of induced inflammation.
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives for their biological activity in vivo and in vitro settings. The study revealed that modifications at specific positions on the pyrazole ring could significantly affect both potency and selectivity towards different biological targets.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing azo-linked pyrazole derivatives like 4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide?
Answer:
The synthesis typically involves:
- Diazotization : Substituted anilines (e.g., 4-chloro-2-nitroaniline) are diazotized using nitrous acid (HNO₂) in acidic media to generate diazonium salts.
- Coupling Reaction : The diazonium salt is coupled with a β-keto ester (e.g., ethyl acetoacetate) in the presence of sodium acetate, forming an azo intermediate.
- Cyclization : The intermediate undergoes cyclization with a hydrazine derivative (e.g., thiosemicarbazide) in glacial acetic acid under reflux to yield the pyrazole core .
- Purification : Recrystallization from ethanol or DMF/ethanol mixtures ensures high-purity crystals suitable for X-ray analysis .
Basic: How is the molecular structure of this compound characterized, and what intramolecular interactions stabilize its conformation?
Answer:
- X-ray Crystallography : Determines bond lengths, angles, and dihedral angles. For example, the dihedral angle between the pyrazole and phenyl rings is ~3.77°, indicating near-planarity .
- Hydrogen Bonding : Intramolecular N–H···O bonds form S(6) ring motifs, stabilizing the structure. Intermolecular N–H···S and N–H···O bonds further stabilize crystal packing .
- Spectroscopy : FT-IR and NMR confirm functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ signals at δ 6.5–7.5 ppm) .
Advanced: What challenges arise in optimizing regioselectivity during azo-coupling reactions for pyrazole derivatives?
Answer:
- Steric and Electronic Effects : Electron-withdrawing groups (e.g., –NO₂, –Cl) on the aryl diazonium salt direct coupling to specific positions. Steric hindrance from substituents on the β-keto ester can reduce yields .
- Catalytic Control : Use of Lewis acids (e.g., ZnCl₂) or polar aprotic solvents (e.g., DMF) enhances regioselectivity. Reflux in glacial acetic acid promotes cyclization efficiency .
- Monitoring : TLC or HPLC tracks reaction progress to isolate intermediates and minimize byproducts .
Advanced: How can researchers evaluate the pharmacological potential of this compound, given its structural similarity to COX-2 inhibitors?
Answer:
- In Vitro Assays : Test cyclooxygenase (COX-1/COX-2) inhibition using enzyme-linked immunosorbent assays (ELISA) or fluorometric methods. Compare IC₅₀ values to reference drugs (e.g., celecoxib) .
- Molecular Docking : Use AutoDock or Schrödinger to model interactions with COX-2 active sites. Focus on the azo group’s hydrogen bonding with Arg120 and Tyr355 .
- SAR Studies : Modify substituents (e.g., –Cl, –NO₂) to assess impact on activity. For example, electron-withdrawing groups enhance COX-2 selectivity .
Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) across different studies?
Answer:
- Solvent Effects : NMR chemical shifts vary with solvent polarity (e.g., DMSO vs. CDCl₃). Standardize solvent systems and reference internal standards (e.g., TMS) .
- Dynamic Effects : Conformational flexibility (e.g., keto-enol tautomerism) may cause splitting. Use variable-temperature NMR to assess tautomeric equilibria .
- Cross-Validation : Compare with computational predictions (e.g., DFT calculations at B3LYP/6-311+G(d,p) level) to resolve discrepancies .
Advanced: What analytical methods are critical for validating purity and stability of this compound under storage conditions?
Answer:
- HPLC-DAD/MS : Use C18 columns (e.g., 5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% TFA) to quantify impurities (<0.5%) and detect degradation products .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td ~200–250°C) to recommend storage below 4°C in inert atmospheres .
- Forced Degradation Studies : Expose to heat (60°C), light (UV), and humidity (75% RH) for 4 weeks to assess stability .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- QSAR Models : Use Molinspiration or CODESSA to correlate descriptors (e.g., logP, polar surface area) with activity. Prioritize derivatives with logP 2–4 for optimal bioavailability .
- ADMET Prediction : SwissADME or pkCSM predicts absorption, toxicity, and metabolic stability. Avoid derivatives with high hepatotoxicity risk (e.g., CYP3A4 inhibition) .
- Free Energy Perturbation (FEP) : Simulate binding affinity changes upon substitution (e.g., replacing –Cl with –CF₃) to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
